molecular formula C16H17NO2 B2574384 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1351611-21-6

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2574384
CAS No.: 1351611-21-6
M. Wt: 255.317
InChI Key: ZCPUFGGAJGOVBN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.317 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxyethyl group.

    Amidation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using carboxylic acid derivatives and amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: The aromatic naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield naphthaldehydes or naphthones, while reduction can produce naphthyl alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and cyclopropanecarboxamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)cyclopropanecarboxamide
  • N-(2-hydroxy-2-phenylethyl)cyclopropanecarboxamide
  • N-(2-hydroxy-2-(naphthalen-2-yl)ethyl)cyclopropanecarboxamide

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15(10-17-16(19)12-8-9-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12,15,18H,8-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPUFGGAJGOVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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